molecular formula C15H28ClNSSn B567265 2-Chloro-4-(tributylstannyl)thiazole CAS No. 1245816-11-8

2-Chloro-4-(tributylstannyl)thiazole

Cat. No. B567265
M. Wt: 408.616
InChI Key: RYIOHYRNPZHDLV-UHFFFAOYSA-N
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Description

2-Chloro-4-(tributylstannyl)thiazole is a halogenated heterocycle with the empirical formula C15H28ClNSSn . It is a solid compound and is used as a reagent for arylation of thiazole by Stille cross-coupling .


Molecular Structure Analysis

The molecular weight of 2-Chloro-4-(tributylstannyl)thiazole is 408.62 . The SMILES string representation is CCCCSn(CCCC)c1csc(Cl)n1 . The InChI key is RYIOHYRNPZHDLV-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Chloro-4-(tributylstannyl)thiazole is used as a reagent for arylation of thiazole by Stille cross-coupling . The specific reactions involving this compound are not detailed in the available resources.

Scientific Research Applications

Field: Organic Chemistry

  • Application : “2-Chloro-4-(tributylstannyl)thiazole” is used as a reagent for the arylation of thiazole by Stille cross-coupling . The Stille reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds.

Field: Medicinal Chemistry

  • Application : Thiazole derivatives, including those that could potentially be synthesized from “2-Chloro-4-(tributylstannyl)thiazole”, have been studied for their biological activities .

Field: Drug Synthesis

  • Application : “2-Chloro-4-(tributylstannyl)thiazole” could potentially be used in the synthesis of various drugs . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .

Field: Dye Synthesis

  • Application : Thiazole derivatives, including those that could potentially be synthesized from “2-Chloro-4-(tributylstannyl)thiazole”, could potentially be used in the synthesis of dyes .

Field: Material Science

  • Application : “2-Chloro-4-(tributylstannyl)thiazole” could potentially be used in the synthesis of various materials. Thiazoles are found in many potent biologically active compounds and can also be used in the creation of new materials with unique properties .

Field: Environmental Science

  • Application : “2-Chloro-4-(tributylstannyl)thiazole” could potentially be used in environmental studies. For example, it could be used to study the environmental impact and degradation of stannylated compounds .

Safety And Hazards

2-Chloro-4-(tributylstannyl)thiazole is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . Precautionary statements include P202, P273, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338 .

properties

IUPAC Name

tributyl-(2-chloro-1,3-thiazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3HClNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;2H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIOHYRNPZHDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28ClNSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676685
Record name 2-Chloro-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(tributylstannyl)thiazole

CAS RN

1245816-11-8
Record name 2-Chloro-4-(tributylstannyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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